2-苯甲酰氨基-1,3-噻唑-4-羧酸乙酯

描述

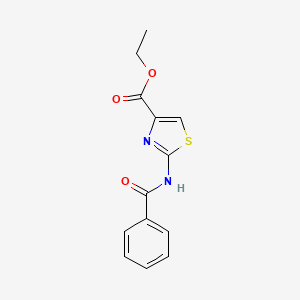

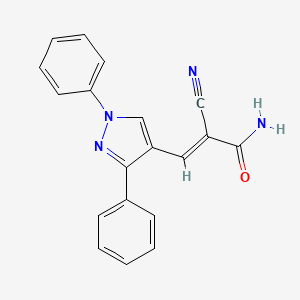

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate is a type of 2-aminothiazole, which is a significant class of organic medicinal compounds . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of Ethyl 2-benzamido-1,3-thiazole-4-carboxylate involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added to the reaction mixture, which is then stirred and refluxed for 12 hours .Molecular Structure Analysis

The molecular structure of Ethyl 2-benzamido-1,3-thiazole-4-carboxylate is characterized by FTIR and NMR (1H and 13C). The compound has a yield of 60%, melting point of 200–202 °C, and Rf 0.69 (petroleum ether: ethyl acetate, 1:3) .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-benzamido-1,3-thiazole-4-carboxylate include a yield of 60%, melting point of 200–202 °C, and Rf 0.69 (petroleum ether: ethyl acetate, 1:3). The compound is characterized by FTIR and NMR (1H and 13C) .科学研究应用

合成与表征

2-苯甲酰氨基-1,3-噻唑-4-羧酸乙酯及其衍生物由于在包括药物化学在内的各个领域的应用前景,一直是合成化学的焦点。值得注意的研究包括 2-(苯肽-5-基)-4-甲基-1,3-噻唑-5-羧酸乙酯的合成,展示了一种涉及硫酰胺与 2-氯乙酰乙酸酯环化的方法,产率高于 60% (唐立娟,2015)。另一项研究通过亚氨基醚偶联法或脱水法合成了 2-(1-苄氧羰基氨基乙基)-R-Δ2-噻唑啉-4-羧酸乙酯和相关衍生物,突出了噻唑衍生物在合成有机化学中的多功能性 (Y. Hirotsu, T. Shiba, T. Kaneko, 1970)。

抗肿瘤活性

2-取代氨基噻唑-4-羧酸乙酯类似物在抗癌研究中表现出显着的潜力。例如,某些类似物在体外对 60 株人类肿瘤细胞系表现出抗肿瘤活性,其中 2-[3-(二乙氨基)-丙酰胺]-噻唑-4-羧酸乙酯对 RPMI-8226 白血病细胞系表现出显着的活性。这项研究强调了噻唑衍生物作为开发新型抗癌剂的宝贵支架的作用 (H. El-Subbagh, A. Abadi, J. Lehmann, 1999)。

非线性光学性质和理论见解

2-苯甲酰氨基-1,3-噻唑-4-羧酸乙酯衍生物的非线性光学性质和电子特性也已得到研究。结合实验和计算见解的研究揭示了这些化合物在光电应用中的潜力。例如,2-(2-亚苄基肼基)噻唑-4-羧酸乙酯及其衍生物的合成和表征展示了显着的非线性光学性质,得到了 DFT 计算的支持,表明它们在光电应用中的实用性 (Muhammad Haroon 等,2020)。

抗菌和抗结核活性

进一步的应用包括为抗菌和抗结核目的开发新化合物。例如,已经合成了新型含苯并噻唑的衍生物,展示了显着的抗菌和抗结核活性,突出了 2-苯甲酰氨基-1,3-噻唑-4-羧酸乙酯衍生物在解决传染病中的潜力 (Manoj N. Bhoi 等,2016)。

未来方向

The future directions for Ethyl 2-benzamido-1,3-thiazole-4-carboxylate could involve further development and exploration of its therapeutic roles. It’s clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

作用机制

Target of Action

Ethyl 2-benzamido-1,3-thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds Thiazole derivatives have been reported to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit CK1δ, a member of the casein kinase 1 family .

Biochemical Pathways

Thiazole derivatives are known to be involved in a wide range of cellular processes such as canonical wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that their action and stability may be influenced by the solvent environment .

属性

IUPAC Name |

ethyl 2-benzamido-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-2-18-12(17)10-8-19-13(14-10)15-11(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APARLFOMPOBXSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2956345.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentyl]prop-2-ynoic acid](/img/structure/B2956349.png)

![2-cyano-N-[4-(morpholin-4-yl)phenyl]-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B2956351.png)

![1-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956356.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2956357.png)

![N-(4-butylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956360.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2956366.png)

![(2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide](/img/no-structure.png)